2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide
Overview
Description
“2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” consists of a pyrazole ring attached to a methylcarbamoyl group and a chloroacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” include a molecular weight of 230.65 . Unfortunately, specific information about its boiling point, solubility, and other physical and chemical properties is not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives, including compounds structurally related to "2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide," are synthesized through various chemical processes. These derivatives are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis often involves condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions including microwave irradiation, providing a convenient strategy for annelating heterocyclic systems with pyrazoles. This has been extensively studied to design more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological Effects and Application Potential
The biological activities of acetamide and formamide derivatives have been the subject of numerous studies. For instance, research on the biological effects of these compounds, including their mono and dimethyl derivatives, has significantly contributed to understanding their environmental toxicology and potential biological consequences of exposure in humans. This body of research provides valuable insights into the environmental and health impacts of chemical exposure, guiding the safe use and regulatory oversight of these compounds (Kennedy, 2001).
Environmental Impact and Safety
Research on the occurrence, fate, and behavior of parabens in aquatic environments, as well as the synthesis and bioevaluation of novel pyrazole derivatives by different methods, highlight the environmental persistence and potential ecological impacts of these compounds. Studies suggest that despite wastewater treatments, parabens and related compounds are ubiquitous in surface water and sediments, reflecting continuous introduction into the environment and raising concerns about their biodegradability and the formation of more stable and persistent chlorinated by-products (Haman et al., 2015).
properties
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-8(15)5-13-4-6(3-11-13)12-7(14)2-9/h3-4H,2,5H2,1H3,(H,10,15)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIOYSXHZJPUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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